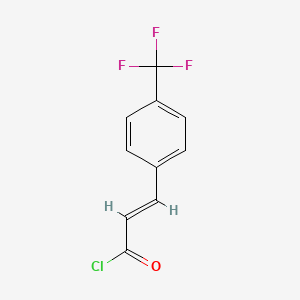

4-(Trifluoromethyl)cinnamoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Trifluoromethyl)cinnamoyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a cinnamoyl chloride structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Trifluoromethyl)cinnamoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)cinnamic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where the cinnamic acid derivative is treated with thionyl chloride in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction yields this compound along with the release of sulfur dioxide and hydrogen chloride gases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Trifluoromethyl)cinnamoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters. For example, the reaction with an amine in the presence of a base like pyridine can yield the corresponding amide.

Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form 4-(trifluoromethyl)cinnamic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols, bases like pyridine, and solvents like dichloromethane.

Hydrolysis: Water or aqueous sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution reactions.

4-(Trifluoromethyl)cinnamic Acid: Formed through hydrolysis.

Alcohols: Formed through reduction reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Versatile Building Block

4-(Trifluoromethyl)cinnamoyl chloride is primarily used as an acylating agent in organic synthesis. Its structure allows for the formation of various derivatives through reactions such as esterification and amidation. The presence of the trifluoromethyl group can influence the electronic properties of the resulting compounds, making them more reactive or stable under certain conditions.

Synthesis of Novel Compounds

The compound has been utilized to synthesize a range of bioactive molecules. For example, derivatives like cinnamoyl metronidazole and cinnamoyl memantine have been synthesized from cinnamic acid and respective drugs, showcasing its utility in creating compounds with potential antimicrobial properties . These derivatives exhibited significant antibacterial activity against Staphylococcus aureus and antifungal efficacy against Candida albicans, indicating the pharmaceutical potential of this compound in drug development.

Pharmaceutical Applications

Enhancing Drug Properties

The incorporation of trifluoromethyl groups in drug molecules is known to improve their metabolic stability and pharmacokinetic profiles. Research indicates that this compound can serve as a precursor for synthesizing novel therapeutic agents that may address issues such as antimicrobial resistance . Its ability to modify existing drugs can lead to enhanced efficacy and reduced side effects.

Potential for Neurodegenerative Diseases

Recent studies have suggested that cinnamoyl derivatives, including those derived from this compound, may have applications in treating neurodegenerative diseases. The structural characteristics of these compounds allow them to interact effectively with biological targets involved in such conditions .

Material Science

Development of Advanced Materials

In addition to its applications in pharmaceuticals, this compound is being explored for its potential in material science. The trifluoromethyl group can influence self-assembly properties and interactions with other molecules, making it a candidate for developing liquid crystals and polymers. These materials could find applications in electronics or advanced coatings due to their unique physical properties.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)cinnamoyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various substrates. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This property is particularly useful in the synthesis of complex molecules where selective functionalization is required.

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)cinnamic Acid: Similar structure but with a carboxylic acid group instead of a chloride.

4-(Trifluoromethyl)benzoyl Chloride: Contains a benzoyl chloride moiety with a trifluoromethyl group.

4-(Trifluoromethyl)phenylacetic Acid: Features a phenylacetic acid structure with a trifluoromethyl group.

Uniqueness

4-(Trifluoromethyl)cinnamoyl chloride is unique due to its combination of a cinnamoyl chloride structure with a trifluoromethyl group

Actividad Biológica

4-(Trifluoromethyl)cinnamoyl chloride (TFMC) is a synthetic organic compound with significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C10H6ClF3O

- Molecular Weight : 236.6 g/mol

- Structure : The compound features a trifluoromethyl group attached to a cinnamoyl moiety, which is known for its reactivity and biological significance.

Synthesis

TFMC is synthesized through the acylation of cinnamic acid derivatives using thionyl chloride or phosphorus pentachloride in the presence of trifluoroacetic anhydride. This method allows for the introduction of the trifluoromethyl group, enhancing the compound's lipophilicity and biological activity.

Antitumor Effects

Research indicates that TFMC exhibits notable antitumor properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

- IC50 Values :

- MDA-MB-231: IC50 = 2.43–7.84 μM

- HepG2: IC50 = 4.98–14.65 μM

These values suggest that TFMC is a potent candidate for further development as an anticancer agent.

The biological activity of TFMC is attributed to its ability to interact with cellular targets involved in cancer progression. Studies have demonstrated that TFMC can disrupt microtubule assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells. This action is similar to that of well-known chemotherapeutic agents like colchicine.

Antioxidant Activity

In addition to its antitumor effects, TFMC has been evaluated for its antioxidant properties. Preliminary findings suggest that it may scavenge free radicals, thereby protecting cells from oxidative stress.

Study 1: Antitumor Activity in Mice

A study conducted on xenograft models demonstrated that TFMC significantly reduced tumor size compared to control groups. Mice treated with TFMC showed a decrease in tumor volume by approximately 50% after four weeks of treatment.

Study 2: Mechanistic Insights

In vitro assays revealed that TFMC treatment resulted in increased caspase-3 activity, indicating the activation of apoptotic pathways. Flow cytometry analysis confirmed an increase in sub-G1 population, further supporting the induction of apoptosis.

Data Summary

| Biological Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antitumor | MDA-MB-231 | 2.43–7.84 | Apoptosis induction |

| Antitumor | HepG2 | 4.98–14.65 | Microtubule disruption |

| Antioxidant | Various | N/A | Free radical scavenging |

Propiedades

IUPAC Name |

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O/c11-9(15)6-3-7-1-4-8(5-2-7)10(12,13)14/h1-6H/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYDEYWRFIHXBD-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.